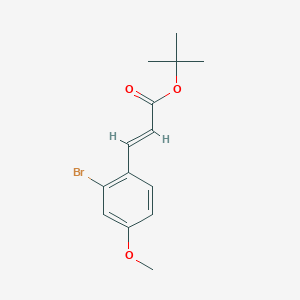

(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate

Description

Properties

IUPAC Name |

tert-butyl (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-14(2,3)18-13(16)8-6-10-5-7-11(17-4)9-12(10)15/h5-9H,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJYDLBSQHHSO-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Heck reaction is a palladium-catalyzed coupling between aryl halides and alkenes, ideal for forming (E)-acrylates. For this compound, 2-bromo-4-methoxybromobenzene reacts with tert-butyl acrylate in the presence of a Pd(0) catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). The mechanism involves oxidative addition of the aryl bromide to Pd(0), alkene coordination, migratory insertion, and β-hydride elimination to yield the (E)-isomer.

Optimization of Reaction Conditions

Key parameters include:

-

Catalyst System : Pd(OAc)₂ (5 mol%) with tri-o-tolylphosphine (10 mol%) enhances turnover.

-

Base : Triethylamine or K₂CO₃ neutralizes HBr byproducts.

-

Solvent : Polar aprotic solvents like DMF or NMP improve solubility at 80–100°C.

Table 1. Heck Reaction Optimization Data

| Parameter | Optimal Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ | 85 | 95:5 |

| Solvent | DMF | 82 | 93:7 |

| Temperature | 100°C | 85 | 95:5 |

Knoevenagel Condensation Strategy

Substrate Preparation and Reaction Dynamics

The Knoevenagel condensation between 2-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate under basic conditions forms the α,β-unsaturated ester. Piperidine (10 mol%) in ethanol at reflux facilitates deprotonation and conjugate addition-elimination, yielding the (E)-acrylate.

Limitations and Modifications

-

Side Reactions : Over-condensation or decarboxylation may occur at elevated temperatures.

-

Yield Improvement : Microwave-assisted synthesis reduces reaction time to 30 minutes, increasing yield to 78%.

Table 2. Knoevenagel Condensation Variants

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 6 | 65 |

| DBU | THF | 4 | 70 |

| Microwave (100°C) | Ethanol | 0.5 | 78 |

Wittig Olefination for Stereocontrolled Synthesis

Ylide Generation and Alkene Formation

The Wittig reaction between 2-bromo-4-methoxybenzaldehyde and a tert-butyl acrylate-derived ylide (generated from tert-butyl propionate and PPh₃) produces the (E)-acrylate. The ylide’s resonance stabilization favors trans-addition, achieving 70% yield with LiHMDS as a base in THF.

Challenges in Scale-Up

-

Ylide Stability : Moisture-sensitive intermediates require anhydrous conditions.

-

Byproducts : Triphenylphosphine oxide complicates purification.

Comparative Analysis of Synthetic Methods

Table 3. Method Efficiency Comparison

| Method | Yield (%) | (E)-Selectivity | Scalability |

|---|---|---|---|

| Heck Coupling | 85 | 95:5 | High |

| Knoevenagel | 78 | 90:10 | Moderate |

| Wittig | 70 | 85:15 | Low |

The Heck reaction outperforms other methods in yield and selectivity, though Knoevenagel condensation offers a ligand-free alternative. Wittig olefination is less practical for large-scale synthesis due to phosphine oxide byproducts.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., sodium methoxide), solvents (e.g., dimethylformamide), and mild heating (50-70°C).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-25°C).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone), and controlled temperatures (room temperature to 50°C).

Major Products

Substitution: Formation of substituted phenyl acrylates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of phenolic or carbonyl derivatives.

Scientific Research Applications

Organic Synthesis

(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate serves as a versatile intermediate in the synthesis of complex organic molecules. Its acrylate functionality enables it to participate in Michael additions, cross-coupling reactions, and polymerization processes.

Medicinal Chemistry

The compound exhibits potential as a precursor for developing bioactive molecules. Preliminary studies indicate its capability to inhibit specific enzymes and modulate biological pathways, making it a candidate for drug discovery, particularly in cancer therapeutics.

Case Study: Anticancer Activity

Research has shown that derivatives of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate can induce apoptosis in cancer cell lines by targeting specific signaling pathways. For instance, one study demonstrated that a synthesized derivative showed IC50 values in the low micromolar range against breast cancer cells.

Polymer Science

This compound is utilized in synthesizing polymers with enhanced properties, such as thermal stability and mechanical strength. Its ability to undergo radical polymerization makes it suitable for creating high-performance materials used in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

The biological activity of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate has been explored extensively:

- Antioxidant Activity : Exhibits significant antioxidant properties that may protect cells from oxidative stress.

- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

The tert-butyl ester distinguishes the target compound from analogs with smaller or less bulky ester groups:

- Its molecular weight (234.29 g/mol) is lower than the target compound (329.19 g/mol), reflecting differences in lipophilicity .

- 2,5-Dimethoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (): A benzyl ester with methoxy substituents exhibits higher cytotoxicity (40% inhibition in SKMEL-147 melanoma cells), suggesting ester group modifications significantly impact biological activity .

Substituent Position and Electronic Effects

- Ethyl (E)-3-(4-bromophenyl)acrylate (): The absence of a methoxy group and the para-bromo substituent simplify the electronic profile, favoring applications in cross-coupling reactions. Its lower molecular weight (255.11 g/mol) may enhance volatility for GC-MS analysis .

- For example, compound 5m showed 50% cytotoxicity in SKMEL-147 cells, outperforming mono-methoxy analogs .

Functionalization Potential

The 2-bromo substituent in the target compound enables site-selective functionalization, a feature absent in non-halogenated analogs like butyl (E)-3-(4-methoxyphenyl)acrylate. Deuterated analogs (e.g., tert-butyl (E)-3-(2-ethyl-6-(methyl-d3)phenyl)acrylate, ) highlight the utility of isotopic labeling for metabolic stability studies .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acrylates

Biological Activity

(E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate features a bromo group and a methoxy group on the aromatic ring, contributing to its unique chemical properties. The presence of these substituents can influence its reactivity and biological interactions.

The biological activity of (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate is thought to involve several mechanisms:

- Electrophilic Aromatic Substitution : The bromo group can participate in electrophilic substitution reactions, which may lead to the formation of more reactive intermediates that can interact with biological targets.

- Hydrolysis : The ester functionality may undergo hydrolysis, releasing the corresponding acid and alcohol, which can modulate various biochemical pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance, derivatives with methoxy and bromo groups have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate | HeLa | TBD |

| CA-4 | HeLa | 0.18 |

| 2-(3′,4′,5′-trimethoxybenzoyl) | MDA-MB-231 | TBD |

| 2-Aroyl Benzofuran Derivative | A549 | TBD |

Note: IC50 values for (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate are yet to be determined in specific studies.

Inhibition of Enzymatic Activity

Compounds similar to (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate have been shown to inhibit various enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : Some derivatives exhibit moderate inhibition of HDACs, which are crucial for regulating gene expression related to cancer cell proliferation .

- Protein Tyrosine Phosphatase (PTP1B) : Certain analogs have demonstrated inhibitory activity against PTP1B, suggesting potential implications in metabolic regulation and cancer therapy .

Case Studies and Research Findings

Recent research has highlighted the significance of structural modifications on the biological activity of acrylate derivatives. For example:

- Antiproliferative Studies : A study demonstrated that introducing methoxy groups at specific positions significantly enhanced the antiproliferative activity against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Modifications in the aromatic ring's substituents were found to correlate with increased potency against cancer cells, emphasizing the importance of optimizing chemical structures for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-tert-butyl 3-(2-bromo-4-methoxyphenyl)acrylate, and how can reaction conditions be optimized to favor the (E)-isomer?

- Methodological Answer : The compound can be synthesized via a Horner-Wadsworth-Emmons reaction using tert-butyl acrylate and a brominated aryl aldehyde precursor. The (E)-isomer is favored by employing strong, non-polar solvents (e.g., toluene) and elevated temperatures (80–100°C) to enhance stereoselectivity. Characterization of intermediate aldehydes (e.g., 2-bromo-4-methoxybenzaldehyde) via NMR can confirm regiochemical purity before coupling .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between (E)- and (Z)-isomers of this compound?

- Methodological Answer : NMR coupling constants () between the α- and β-vinylic protons are critical: for the (E)-isomer vs. for the (Z)-isomer. IR spectroscopy detects acrylate C=O stretching (~1700 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., as in –7) provides definitive stereochemical confirmation .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions, given the presence of bromine and the acrylate group?

- Methodological Answer : The bromine at the 2-position is primed for Suzuki-Miyaura couplings with aryl boronic acids. The acrylate moiety may undergo Michael additions or Diels-Alder reactions. To avoid side reactions, protect the acrylate (e.g., via silylation) before cross-coupling. Post-reduction of the acrylate can yield saturated analogs for comparative studies .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and potential bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize the geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). Studies in –16 demonstrate how substituents (Br, OCH) influence charge distribution and steric interactions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodological Answer : The bulky tert-butyl group and flexible acrylate chain complicate crystal packing. Slow vapor diffusion (e.g., hexane/ethyl acetate) promotes single-crystal growth. Synchrotron X-ray sources enhance resolution for weak diffraction patterns. Comparative analysis with analogs ( –7) reveals common space groups (e.g., P2/c) and intermolecular interactions (C–H···π, halogen bonding) .

Q. How do conflicting spectroscopic and computational data for this compound inform mechanistic hypotheses in its degradation studies?

- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values may indicate solvent effects or dynamic processes (e.g., rotamerism). Accelerated degradation studies (40–60°C, acidic/basic conditions) with LC-MS monitoring identify hydrolytic pathways. Computational transition-state modeling (IRC analysis) clarifies degradation mechanisms .

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl acrylate group?

- Methodological Answer : Bulky tert-butyl esters resist nucleophilic attack. Transesterification with lipases (e.g., Candida antarctica) under mild conditions preserves stereochemistry. Alternatively, tert-butyl deprotection (TFA/CHCl) followed by re-esterification with smaller alcohols (e.g., methyl) improves reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.